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Compound Name:
4-Chloro-5-hydroxypyridazin-

3(2H)-one

Cat. No.: B3029388 Get Quote

An In-Depth Technical Guide to 4-Chloro-5-hydroxypyridazin-3(2H)-one: Synthesis,

Reactivity, and Applications in Medicinal Chemistry

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-5-hydroxypyridazin-
3(2H)-one, a heterocyclic compound of significant interest to researchers and professionals in

drug development. We will delve into its core chemical properties, establish a robust synthesis

protocol, explore its reactivity, and contextualize its application as a versatile scaffold in modern

medicinal chemistry.

Introduction: The Pyridazinone Core in Drug
Discovery
The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core

structure of numerous bioactive agents targeting critical health challenges like cardiovascular

diseases and cancer.[1] Its rigid, planar structure and capacity for diverse substitutions make it

an ideal starting point for developing targeted therapeutics. Within this class, 4-Chloro-5-
hydroxypyridazin-3(2H)-one (CAS No. 64178-58-1) emerges as a particularly valuable

synthetic intermediate. The presence of a reactive chlorine atom at the C4 position, alongside

hydroxyl and amine functionalities, provides orthogonal chemical handles for building molecular
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complexity and exploring structure-activity relationships (SAR). This guide serves as a

technical primer for leveraging this potent building block in research and development settings.

Core Physicochemical & Computational Properties
A foundational understanding of a compound's properties is critical for its application. The key

identifiers and physicochemical characteristics of 4-Chloro-5-hydroxypyridazin-3(2H)-one are

summarized below.

Property Value Source

CAS Number 64178-58-1 [2][3]

Molecular Formula C₄H₃ClN₂O₂ [2][3]

Molecular Weight 146.53 g/mol [2][3]

Appearance White to off-white solid [3]

Melting Point 270-273 °C [3]

pKa (Predicted) 4.50 ± 1.00 [3]

Density (Predicted) 1.79 ± 0.1 g/cm³ [3]

Topological Polar Surface Area

(TPSA)
66.24 Å² [2]

logP (Predicted) 0.5412 [2]

These data indicate a polar, high-melting-point solid, consistent with a heterocyclic structure

capable of hydrogen bonding. The predicted pKa suggests it is a weak acid, likely due to the

enolic hydroxyl group and the N-H proton.

Spectroscopic Characterization Profile (Predicted)
While a published spectrum for this specific intermediate is not readily available, its structure

allows for a confident prediction of its key spectroscopic features. This theoretical profile serves

as a benchmark for researchers to validate the successful synthesis and purity of the

compound.
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¹H NMR (DMSO-d₆, 400 MHz):

δ ~11.0-13.0 ppm (broad singlet, 1H): This signal corresponds to the acidic N-H proton of

the pyridazinone ring. Its broadness is due to quadrupole broadening and potential

exchange with residual water.

δ ~9.0-10.0 ppm (broad singlet, 1H): This signal is attributed to the enolic hydroxyl proton

at the C5 position.

δ ~7.5-8.0 ppm (singlet, 1H): This singlet represents the lone vinyl proton on the

pyridazine ring at the C6 position.

¹³C NMR (DMSO-d₆, 100 MHz):

δ ~160-165 ppm: Carbonyl carbon (C3).

δ ~145-155 ppm: Carbon bearing the hydroxyl group (C5).

δ ~130-140 ppm: Carbon bearing the chlorine atom (C4).

δ ~120-130 ppm: Vinyl carbon (C6).

Infrared (IR) Spectroscopy (KBr Pellet):

3400-3200 cm⁻¹ (broad): N-H stretching vibration.

3200-3000 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

~1650-1680 cm⁻¹ (strong): C=O stretching of the pyridazinone carbonyl.

~1600 cm⁻¹: C=C stretching within the ring.

Mass Spectrometry (EI-MS):

m/z ~146/148: The molecular ion peak (M⁺) will exhibit a characteristic 3:1 isotopic pattern

due to the presence of one chlorine atom (³⁵Cl/³⁷Cl).

Synthesis and Purification Protocol
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The synthesis of pyridazinone derivatives often originates from mucochloric acid (3,4-dichloro-

5-hydroxy-2(5H)-furanone).[4][5] The following protocol describes a reliable method for the

preparation of 4-Chloro-5-hydroxypyridazin-3(2H)-one.

Experimental Protocol: Synthesis from Mucochloric
Acid
Causality: This reaction leverages the transformation of a furanone ring into a pyridazinone ring

by reaction with a hydrazine source. The acidic conditions facilitate the ring-opening and

subsequent condensation-cyclization cascade.

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, suspend mucochloric acid (16.9 g, 0.1 mol) in 100 mL of an aqueous acidic

solution (e.g., 1M HCl).

Reagent Addition: Slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the suspension. The

addition may be exothermic; maintain the temperature below 40 °C with an ice bath if

necessary.

Reflux: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-6

hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile

phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the mucochloric acid

spot indicates reaction completion.

Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1

hour. The product will precipitate out of the aqueous solution.

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake

thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted starting materials

and inorganic salts, followed by a wash with cold ethanol (2 x 20 mL) to remove organic

impurities.

Drying and Purification: Dry the collected solid under vacuum at 60 °C overnight. The

resulting crude product is often of high purity. For exacting applications, recrystallization from

a suitable solvent like N,N-dimethylformamide (DMF) or an ethanol/water mixture can be

performed to yield a pure white to off-white crystalline solid.[3]
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Self-Validation: The identity and purity of the final product should be confirmed by comparing its

melting point and spectroscopic data (¹H NMR, IR, MS) with the expected values detailed in

Section 3.

Chemical Reactivity and Mechanistic Insights
4-Chloro-5-hydroxypyridazin-3(2H)-one is a trifunctional molecule, offering several sites for

chemical modification. Its reactivity is dominated by the electrophilic nature of the C4 carbon,

making it susceptible to nucleophilic aromatic substitution (SₙAr).

C4-Position (Chloro Group): This is the primary site for derivatization. The chlorine atom can

be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides.

This reaction is the cornerstone of building libraries of pyridazinone analogs for SAR studies.

For example, reaction with dimethylamine can yield a 4-(dimethylamino) derivative.[6]

C5-Position (Hydroxy Group): The hydroxyl group can be alkylated or acylated under

appropriate basic conditions to introduce ether or ester functionalities.

N2-Position (Amine): The N-H group can be alkylated or arylated, a common strategy in

pyridazinone chemistry to modulate pharmacokinetic properties.

Reactive Sites Example Nucleophiles / Reagents

Derivative Products

4-Chloro-5-hydroxypyridazin-3(2H)-one

C4-Cl
(Electrophilic)

C5-OH
(Nucleophilic)

N2-H
(Nucleophilic/Acidic)

4-Amino Derivative 5-Ether Derivative 2-Alkyl Derivative

R₂NH (Amines)

SₙAr at C4

R-O⁻ (Alkoxides)

Williamson Ether
Synthesis at C5

R-X (Alkyl Halides)

N-Alkylation at N2
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Caption: Key reactive sites of 4-Chloro-5-hydroxypyridazin-3(2H)-one.

Applications in Drug Discovery and Medicinal
Chemistry
The true value of 4-Chloro-5-hydroxypyridazin-3(2H)-one lies in its role as a versatile starting

material for creating novel bioactive compounds. Its derivatives have shown promise in several

therapeutic areas.

Inhibitors of Influenza A Endonuclease
Research has identified phenyl-substituted 4-hydroxypyridazin-3(2H)-ones as modest to

effective inhibitors of influenza A endonuclease, an attractive target for developing new antiviral

agents.[7][8] 4-Chloro-5-hydroxypyridazin-3(2H)-one is an ideal precursor for synthesizing

these molecules. The chlorine atom can be used in palladium-catalyzed cross-coupling

reactions (e.g., Suzuki coupling) with various boronic acids to install the required phenyl

substituents at the C4 position, allowing for rapid exploration of the SAR at this site.

Anticancer Agents
The pyridazinone scaffold is a well-established pharmacophore in oncology.[1] Dichlorinated

pyridazinones, closely related to the title compound, have demonstrated significant in vitro and

in vivo activity against cancer cell lines, acting as reactive alkylating agents.[4] 4-Chloro-5-
hydroxypyridazin-3(2H)-one can be used to synthesize analogs that balance this reactivity

with improved selectivity and drug-like properties, potentially leading to novel targeted

chemotherapies.

Drug Discovery Workflow
The following workflow illustrates how 4-Chloro-5-hydroxypyridazin-3(2H)-one is utilized in a

typical drug discovery campaign.
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Parallel Synthesis

4-Chloro-5-hydroxypyridazin-3(2H)-one
(Starting Material)

Reaction with
Amine Library (R₁R₂NH)

Suzuki Coupling with
Boronic Acid Library (R₃B(OH)₂)

Alkylation of
C5-OH (R₄-X)

Compound Library
of Pyridazinone Derivatives

High-Throughput
Biological Screening
(e.g., Enzyme Assay)

Hit Identification
& SAR Analysis Lead Optimization

Click to download full resolution via product page

Caption: Workflow for generating compound libraries from the core scaffold.

Conclusion
4-Chloro-5-hydroxypyridazin-3(2H)-one is more than a simple chemical; it is a potent and

versatile tool for innovation in drug discovery. Its well-defined physicochemical properties,

predictable reactivity at multiple sites, and straightforward synthesis make it an invaluable

building block for researchers. By enabling the rapid generation of diverse chemical libraries,

this compound serves as a critical starting point in the quest for novel therapeutics targeting a

range of human diseases, from viral infections to cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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